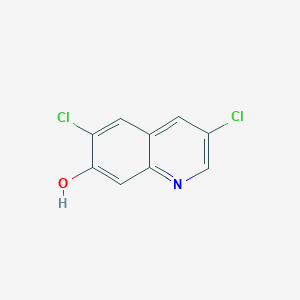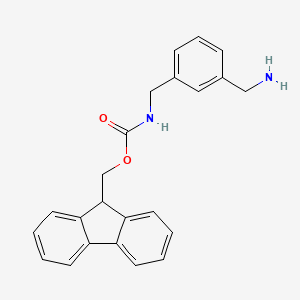
(9H-fluoren-9-yl)methyl 3-(aminomethyl)benzylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-fluoren-9-yl)methyl 3-(aminomethyl)benzylcarbamate is a chemical compound with the molecular formula C23H22N2O2 It is a derivative of carbamic acid and features a fluorenyl group attached to a benzylcarbamate structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 3-(aminomethyl)benzylcarbamate typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with 3-(aminomethyl)benzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(9H-fluoren-9-yl)methyl 3-(aminomethyl)benzylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorenyl positions using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydride at elevated temperatures.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylmethylamine derivatives.
Substitution: Formation of substituted benzylcarbamates or fluorenyl derivatives.
科学研究应用
Chemistry
In chemistry, (9H-fluoren-9-yl)methyl 3-(aminomethyl)benzylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The fluorenyl group can be used as a fluorescent tag, enabling the visualization and tracking of biological molecules in various assays and imaging techniques.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
作用机制
The mechanism of action of (9H-fluoren-9-yl)methyl 3-(aminomethyl)benzylcarbamate involves its interaction with specific molecular targets. The fluorenyl group can intercalate into DNA, affecting its structure and function. Additionally, the benzylcarbamate moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
相似化合物的比较
Similar Compounds
- (9H-fluoren-9-yl)methyl 3-(aminopropyl)carbamate
- (9H-fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride
- 3-((9H-fluoren-9-yl)methoxy)carbonyl(methyl)amino)propanoic acid
Uniqueness
(9H-fluoren-9-yl)methyl 3-(aminomethyl)benzylcarbamate is unique due to the presence of both the fluorenyl and benzylcarbamate groups. This dual functionality allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications. Its ability to serve as a fluorescent probe and its potential therapeutic properties further distinguish it from similar compounds.
属性
分子式 |
C23H22N2O2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[[3-(aminomethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C23H22N2O2/c24-13-16-6-5-7-17(12-16)14-25-23(26)27-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15,24H2,(H,25,26) |
InChI 键 |
DFBUCDDDEXPWQO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=CC(=C4)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-oxo-2-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl] acetate](/img/structure/B13907679.png)
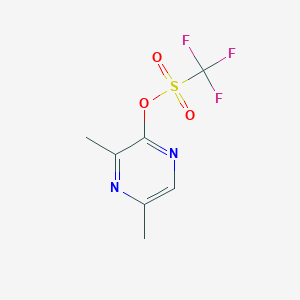
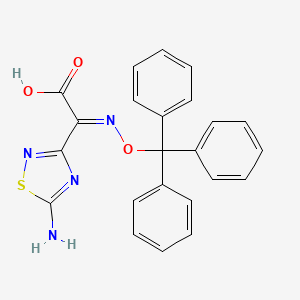


![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13907726.png)
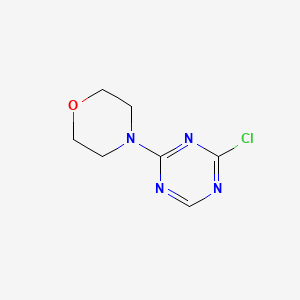

![2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13907741.png)
![(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile](/img/structure/B13907744.png)

![[3-[6-(Pyridin-2-ylmethoxy)-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazol-5-yl]methanol](/img/structure/B13907748.png)
